(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one
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Description
(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound belongs to the class of indole-derived synthetic cannabinoids and has a similar structure to the well-known drug, JWH-018. MPHP-2201 is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been found to have a high affinity for these receptors.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Selective Inhibition of A1 Adenosine Receptors
This compound is structurally related to pyrazolo[3,4-b]pyridines, which have been synthesized and evaluated for their binding affinity across different adenosine receptors. Some derivatives show high affinity and selectivity toward the A1 receptor subtype, offering insights into the design of selective A1 adenosine receptor antagonists for therapeutic applications (Manetti et al., 2005).
Antibacterial Activity
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and displayed moderate to good antibacterial activity against various bacterial strains. These findings suggest potential applications in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and shown to exhibit anticancer and anti-5-lipoxygenase activities, highlighting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).
Organic Synthesis and Chemical Properties
Synthesis of Heterocycles
The chemical framework of "(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one" is conducive to the synthesis of various heterocyclic compounds. Research shows that related structures can be used as intermediates for constructing functionalized heterocycles, serving as pivotal blocks in organic synthesis (Grošelj et al., 2013).
Novel Pyridine-Based Derivatives
Palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize novel pyridine derivatives from related structures, underlining the compound's utility in creating new molecules with potential electronic and optical applications (Ahmad et al., 2017).
Applications in Photophysical and Material Sciences
- Fluorescent Properties and Imaging: Related pyrazolo[3,4-b]pyridine derivatives have been studied for their fluorescent properties, demonstrating high quantum yields and good stabilities. These compounds' potential in living cell imaging showcases their relevance in material science and biomedical imaging applications (Chen et al., 2012).
properties
IUPAC Name |
(4S,5S)-4-amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-8(14)5-6(10)9(12)7-3-4-11-13(7)2/h3-4,6,9H,5,10H2,1-2H3/t6-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXCJOOZJZFBHY-RCOVLWMOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one |
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